7H-Benzo(e)pyrido(3,4-b)indole
CAS No.: 35621-29-5
Cat. No.: VC7969949
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35621-29-5 |
|---|---|
| Molecular Formula | C15H10N2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 11,14-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene |
| Standard InChI | InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-15(11)12-7-8-16-9-14(12)17-13/h1-9,17H |
| Standard InChI Key | PNFZZPIJXMDJON-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=NC=C4 |
Introduction
Structural and Nomenclatural Analysis
Molecular Architecture
The core structure of 7H-Benzo(e)pyrido(3,4-b)indole consists of a fused tetracyclic system: an indole scaffold (benzopyrrole) merged with a pyridine ring and an additional benzene moiety. The IUPAC name, 11,14-diazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-1(10),2,4,6,8,12(17),13,15-octaene, reflects its bicyclic bridging and annular fusion . Key features include:
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Ring system: Four fused rings (three six-membered and one five-membered).
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Nitrogen positions: Two nitrogen atoms at positions 11 and 14, contributing to basicity and π-π stacking potential.
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Planarity: The conjugated system enables delocalized electrons, suggesting fluorescence potential akin to β-carbolines .
Table 1: Molecular Properties of 7H-Benzo(e)pyrido(3,4-b)indole
Stereoelectronic Characteristics
The compound’s electronic structure is defined by its extended conjugation, with HOMO-LUMO transitions likely in the UV-visible range. While experimental spectral data are sparse, analogous β-carbolines exhibit absorption maxima near 300–400 nm and emission in the blue-green region . Substituents at the N-9 position (e.g., ethyl groups) can redshift emission wavelengths, as observed in MBH adducts of 3-formyl-9H-pyrido[3,4-b]indoles .
Synthetic Approaches
Table 2: Representative Synthesis Conditions for Pyridoindole Derivatives
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-1-ethyl-1H-indole-2-carbaldehyde | /BINAP | Toluene | 60–75 | ||
| 2-Halo-3-carbonylindoles | /BINAP | t-BuOH | 55–70 |
Modifications and Functionalization
Functionalization at the C-3 position of β-carbolines has been achieved via Morita–Baylis–Hillman (MBH) reactions. For example, 3-formyl-9H-pyrido[3,4-b]indoles react with acrylonitrile or methyl acrylate under neat conditions to yield C-3-substituted adducts . Introducing electron-withdrawing groups (e.g., -CO₂t-Bu) enhances fluorescence intensity, suggesting that similar derivatization of 7H-Benzo(e)pyrido(3,4-b)indole could tune its optoelectronic properties .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but its aromatic structure implies limited water solubility and preference for organic solvents like chloroform or dichloromethane. Analogous MBH adducts exhibit stability in chloroform, with fluorescence intensity peaking at 5 × 10⁻⁶ M after 15 minutes .
Fluorescence Behavior
While direct fluorescence data for 7H-Benzo(e)pyrido(3,4-b)indole are unavailable, structurally related C-3-substituted pyrido[3,4-b]indoles show strong emission in chloroform (: 450–500 nm) . Key factors influencing fluorescence include:
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